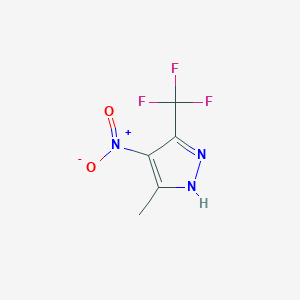

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

描述

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is an organic compound with the molecular formula C6H4F3N3O2. It is a pyrazole derivative characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to the pyrazole ring.

准备方法

The synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves the nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound along with some by-products that can be separated through purification techniques such as recrystallization .

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and scalability of the production process .

化学反应分析

Nucleophilic Substitution Reactions

The nitro group at position 4 acts as an electron-withdrawing group, enabling nucleophilic substitution reactions. For example:

-

Reduction to Amine Derivatives : The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using reducing agents like SnCl₂/HCl . This generates 5-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazole, a precursor for further functionalization.

-

Displacement with Thiols : In polar aprotic solvents (e.g., DMF), the nitro group undergoes substitution with thiols (RSH) to form 4-thioether derivatives .

Cycloaddition and Ring Functionalization

The pyrazole core participates in 1,3-dipolar cycloaddition reactions due to its aromaticity and electron-deficient nature:

-

With Diazo Compounds : Ethyl diazoacetate reacts with the pyrazole under catalysis by zinc triflate (Zn(OTf)₂) to form fused pyrazolo[1,5-a]pyrimidine derivatives (Scheme 19 in ).

-

Alkyne Additions : Copper-catalyzed reactions with phenylpropargyl derivatives yield triazole-fused pyrazole systems .

Electrophilic Aromatic Substitution

The trifluoromethyl group at position 3 deactivates the ring, directing electrophiles to specific positions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | No further nitration observed |

| Sulfonation | Oleum, 120°C | Sulfonation at position 5 (minor product) |

Catalytic Cross-Coupling

Palladium-mediated reactions enable functionalization of the pyrazole core:

-

Suzuki-Miyaura Coupling : The trifluoromethyl group stabilizes adjacent positions for aryl boronic acid coupling at position 5 (K₂CO₃, Pd(PPh₃)₄, 80°C) .

-

Heck Reaction : Electron-deficient alkenes (e.g., acrylonitrile) couple at position 4 under Pd(OAc)₂ catalysis .

Oxidation and Stability

-

Nitro Group Stability : The nitro group resists oxidation under mild conditions (e.g., H₂O₂, AcOH) but decomposes under strong oxidants like KMnO₄ .

-

Ring Oxidation : Ozone or RuO₄ cleaves the pyrazole ring, yielding diketone fragments .

Comparative Reactivity of Structural Analogs

The trifluoromethyl and nitro groups differentiate this compound from analogs:

科学研究应用

Chemistry

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole serves as a building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : It participates in various organic reactions, including oxidation and substitution reactions.

Biology

The compound's unique functional groups make it a candidate for studying biological interactions:

- Enzyme Interactions : It has potential applications in studying enzyme mechanisms and biological pathways due to its ability to modulate enzyme activity.

- Pharmacological Properties : Pyrazole derivatives are recognized for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects:

- Inhibition of Inflammation : In animal models, it has shown significant inhibition of inflammation, particularly through selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Industrial Applications

This compound is also relevant in industrial contexts:

- Development of Agrochemicals : It is used in the formulation of pesticides and herbicides.

- Specialty Chemicals : The compound finds applications in the production of dyes and other specialty chemicals.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent anticancer activity against MDA-MB-231 breast cancer cells. The compound was tested at various concentrations, showing dose-dependent inhibition of cell proliferation.

Case Study 2: Anti-inflammatory Effects

In another study investigating anti-inflammatory properties, the compound was administered to rats with carrageenan-induced paw edema. Results indicated significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

作用机制

The mechanism of action of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins or nucleic acids, leading to biological effects .

The compound’s mechanism of action may involve inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

相似化合物的比较

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

5-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

4-Nitro-3-(trifluoromethyl)phenol:

5-Methyl-4-nitro-1H-pyrazole: This compound lacks the trifluoromethyl group, which affects its lipophilicity and overall chemical behavior.

The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS Number: 27116-80-9) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group and a nitro substituent, has been studied for its potential applications in pharmaceuticals and agrochemicals. This article provides an overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₅H₄F₃N₃O₂

- Molecular Weight : 195.1 g/mol

- Melting Point : 74–79 °C

- Solubility : Not readily soluble in water

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of trifluoromethylated pyrazoles, including this compound. For instance, compounds with similar structures have shown effectiveness against Leishmania amazonensis and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. The incorporation of bulky groups at specific positions on the pyrazole ring has been linked to enhanced antiparasitic activity .

| Compound Type | Activity | Target Pathogen |

|---|---|---|

| Trifluoromethylated Pyrazoles | Antiparasitic | Leishmania amazonensis, Trypanosoma cruzi |

Anticancer Activity

The pyrazole scaffold is well-known for its anticancer properties. Compounds containing the 1H-pyrazole framework have been developed as anticancer agents targeting various cancers, including lung, breast, and colorectal cancers. For example, derivatives of pyrazole have demonstrated significant antiproliferative effects in vitro against several cancer cell lines .

| Cancer Type | Compound Example | Activity |

|---|---|---|

| Lung Cancer | Pazopanib | Antitumor |

| Breast Cancer | Ruxolitinib | Antiproliferative |

| Colorectal Cancer | Crizotinib | Antitumor |

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. Substituted pyrazoles have shown promising results in inhibiting inflammatory pathways, with some compounds exhibiting IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (μg/mL) | Comparison Drug |

|---|---|---|

| Pyrazole Derivative A | 60.56 | Diclofenac (54.65) |

| Pyrazole Derivative B | 57.24 | Diclofenac (54.65) |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammation.

- Interference with Cellular Signaling Pathways : The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, potentially affecting its interaction with cellular targets.

- Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrazole ring significantly influence biological activity, allowing for tailored drug design.

Case Studies

- Antiparasitic Studies : A study evaluated several trifluoromethylated pyrazoles against Leishmania species, revealing that specific structural modifications led to increased efficacy against these pathogens .

- Cancer Research : In vitro studies demonstrated that certain pyrazole derivatives exhibited potent antiproliferative effects on breast cancer cell lines (e.g., MDA-MB-231), indicating their potential as therapeutic agents in oncology .

属性

IUPAC Name |

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c1-2-3(11(12)13)4(10-9-2)5(6,7)8/h1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVQCTATYLWIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379554 | |

| Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27116-80-9 | |

| Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。